5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with medicinal properties .
Preparation Methods
The synthesis of 5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid can be compared with other indole derivatives, such as:
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Known for its potent growth inhibitory effect against Mycobacterium tuberculosis.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-3-(hydroxyamino)-2-oxoindole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-3-1-4-6(5(2-3)9(14)15)11-8(13)7(4)12-16/h1-2,16H,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGJFJCTVNQMSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=C21)NO)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=NC(=O)C(=C21)NO)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.